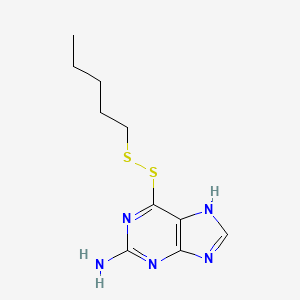
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is a fluorinated derivative of cyclohexene This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated cyclohexene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- can be synthesized through a multi-step process involving the fluorination of cyclohexene derivatives. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale fluorination of cyclohexene using specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure the safety of the operators and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed under mild conditions.
Major Products
The major products of these reactions include various fluorinated cyclohexanones, cyclohexanols, and substituted cyclohexenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in fluorinated drug development due to the unique properties imparted by fluorine atoms.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated substrates.
Pathways Involved: Fluorinated compounds often exhibit altered metabolic pathways due to the strong carbon-fluorine bonds, which can resist enzymatic degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: The non-fluorinated parent compound, which has different reactivity and applications.
Perfluorocyclohexane: A fully fluorinated cyclohexane derivative with distinct physical and chemical properties.
Fluorinated Cyclohexanones: Compounds with varying degrees of fluorination and different functional groups.
Uniqueness
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is unique due to its specific pattern of fluorination, which imparts unique reactivity and potential applications not shared by other fluorinated cyclohexene derivatives. The presence of multiple fluorine atoms enhances its chemical stability and resistance to degradation, making it valuable in specialized applications.
Propriétés
Numéro CAS |
80308-96-9 |
|---|---|
Formule moléculaire |
C8F14 |
Poids moléculaire |
362.06 g/mol |
Nom IUPAC |
1,3,3,4,4,5,5,6,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)cyclohexene |
InChI |
InChI=1S/C8F14/c9-2-1(4(12,13)8(20,21)22)3(10,11)6(16,17)7(18,19)5(2,14)15 |
Clé InChI |
FOWHSSKFNBVODM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
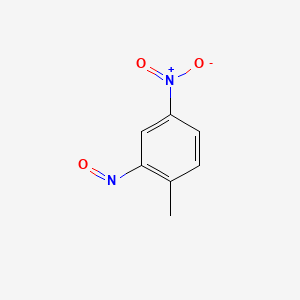
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
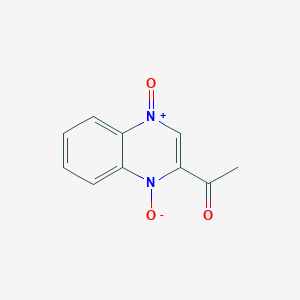
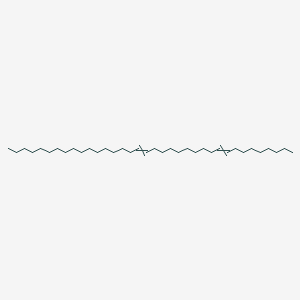

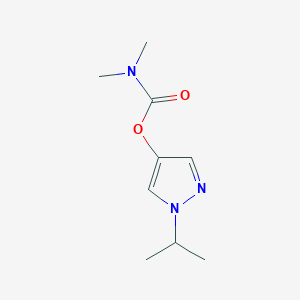
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
